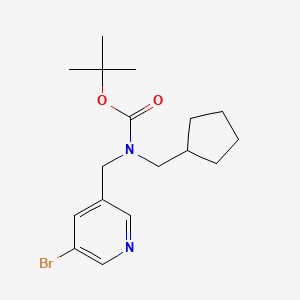

tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate

Beschreibung

tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate (CAS: 1467098-47-0) is a brominated pyridine derivative with a molecular formula of C₁₇H₂₅BrN₂O₂ and a molecular weight of 369.31 g/mol . The compound features a tert-butyl carbamate group linked to a 5-bromopyridin-3-ylmethyl moiety and a cyclopentylmethyl substituent.

The compound is commercially available with 95% purity, stored under standard laboratory conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-bromopyridin-3-yl)methyl]-N-(cyclopentylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20(11-13-6-4-5-7-13)12-14-8-15(18)10-19-9-14/h8-10,13H,4-7,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWYSCPCEBNERR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCCC1)CC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate, identified by its CAS number 1467098-47-0, is a compound of interest due to its potential biological activities. This carbamate derivative features a brominated pyridine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C₁₇H₂₅BrN₂O₂

- Molecular Weight: 369.30 g/mol

- Purity: ≥98% (research grade)

- Storage Conditions: Store in a dry place at 2-8°C.

The biological activity of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate is primarily mediated through its interaction with specific biological targets. The presence of the brominated pyridine and carbamate functionalities suggests potential interactions with various enzymes and receptors involved in signaling pathways.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential: Research has suggested that derivatives of brominated pyridines can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Studies

A study conducted by Birajdar et al. (2021) evaluated the antimicrobial efficacy of various pyridine derivatives, including those similar to tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate. The results indicated that compounds with brominated pyridine moieties demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 50 |

| Compound B | E. coli | 100 |

| tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate | TBD |

Anticancer Activity

In another study focusing on the anticancer properties of nitrogenous heterocycles, it was found that compounds similar to tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate exhibited cytotoxic effects on various cancer cell lines. The mechanisms involved include the inhibition of cell proliferation and induction of apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The structure of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate plays a critical role in its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopentylmethyl group may also contribute to selective binding to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of tert-butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate, we analyze structurally related tert-butyl carbamate derivatives with pyridine scaffolds. Key differences in substituent positioning, halogenation, and functional groups are highlighted below.

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Observations:

Positional Isomerism :

- The bromine position on the pyridine ring (2-yl vs. 3-yl) significantly impacts electronic properties. For example, tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS 1188477-11-3) has a similarity score of 0.93 to the target compound but lacks the cyclopentylmethyl group, reducing steric hindrance .

Halogenation Effects :

- The addition of chlorine in tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate increases molecular weight (337.60 g/mol) and introduces dual halogenation, which may enhance electrophilic reactivity in substitution reactions .

Heterocyclic Modifications: Compounds such as tert-butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate incorporate a piperidine ring, which may improve solubility and bioavailability compared to non-cyclic analogs .

Synthetic Utility :

- The target compound’s bromine atom facilitates cross-coupling reactions, similar to tert-butyl ((5-bromopyridin-3-yl)methyl)(methyl)carbamate (61% yield in a Suzuki coupling; ). However, its cyclopentylmethyl group could reduce reaction rates due to steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.